

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)Thienamycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, the first discovered member of the carbapenem class of β-lactam antibiotics, remains a landmark molecule in the field of antibacterial drug discovery. Isolated in 1976 from the fermentation broths of Streptomyces cattleya, its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains, and its high potency, immediately distinguished it from previously known antibiotics.[1][2][3] However, its inherent chemical instability in solution posed significant challenges for its clinical development.[4] This guide provides a detailed technical overview of the elucidation of the complex molecular structure and absolute stereochemistry of (+)-Thienamycin, a critical foundation for the subsequent development of stable and clinically successful carbapenem analogs like imipenem.

Molecular Structure and Absolute Configuration

The definitive structure and absolute stereochemistry of **(+)-Thienamycin** were established through a combination of spectroscopic techniques, chemical degradation, and X-ray crystallography of a key derivative. The IUPAC name for **(+)-Thienamycin** is (5R,6S)-3-[(2-Aminoethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[5]



The core structure consists of a carbapenem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a five-membered pyrroline ring.[6] A key feature that distinguishes carbapenems from penicillins is the substitution of the sulfur atom in the five-membered ring with a carbon atom. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8, with the absolute configuration determined to be 5R, 6S, and 8R.[2]

A crucial aspect of its stereochemistry is the trans configuration of the protons at C-5 and C-6, which is in contrast to the cis arrangement found in penicillins and cephalosporins. This trans configuration, along with the (R)-stereochemistry of the 1-hydroxyethyl side chain at C-6, is believed to contribute significantly to thienamycin's resistance to many bacterial β -lactamase enzymes.

Spectroscopic and Physicochemical Data

The structural elucidation of **(+)-Thienamycin** relied heavily on spectroscopic analysis. The following table summarizes key quantitative data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as reported in the seminal 1978 paper by Albers-Schoenberg et al. in the Journal of the American Chemical Society.

Parameter	Value	Reference
Molecular Formula	C11H16N2O4S	[1]
Molecular Weight	272.32 g/mol	[5]
UV Absorption (λmax)	297 nm (ε = 7,900)	[1][2]
¹H NMR (D₂O, pD 6.8)	See Table 2	[6]
¹³ C NMR (D ₂ O, pD 6.8)	See Table 3	[6]

Table 2: ¹H NMR Spectroscopic Data for **(+)-Thienamycin** Recorded at 220 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal DSS.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-9 (CH₃)	1.25	d	6.3
H-11, H-12 (SCH ₂ CH ₂ N)	~3.15 (multiplet with H-4)	m	
H-4	~3.15 (multiplet with H-11, H-12)	m	
H-6	3.38	dd	2.5, 6
H-5	4.20	m	
H-8	4.20	m	_

Table 3: 13 C NMR Spectroscopic Data for **(+)-Thienamycin** Recorded at 20 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal dioxane at 67.4 ppm.

Carbon Assignment	Chemical Shift (δ, ppm)
C-9	22.1
C-11	29.4
C-4	39.6
C-5	53.3
C-6	65.8 or 65.9
C-8	65.9 or 65.8
C-12	Not reported
C-2	132.8
C-3	137.6
C-7	166.1
C-10 (COOH)	177.5



Experimental Protocols for Structure Elucidation

The determination of the intricate stereochemistry of **(+)-Thienamycin** required a series of carefully designed experiments. Below are detailed methodologies for the key experiments cited in the primary literature.

X-ray Crystallography of N-acetylthienamycin methyl ester

Due to the inherent instability and difficulty in crystallizing native **(+)-Thienamycin**, a more stable derivative, N-acetylthienamycin methyl ester, was prepared for single-crystal X-ray diffraction analysis. This was a pivotal experiment that confirmed the overall molecular structure and the relative stereochemistry of the chiral centers.

Methodology:

- Derivative Preparation: **(+)-Thienamycin** was first esterified, followed by acetylation of the primary amine of the cysteaminyl side chain to yield crystalline N-acetylthienamycin methyl ester.
- Crystallization: Suitable single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system (details not specified in the primary literature).
- Data Collection: A single crystal was mounted on a goniometer head of an automated four-circle diffractometer. X-ray diffraction data were collected at room temperature using a suitable radiation source (e.g., Cu Kα or Mo Kα). The crystal system, space group, and unit cell dimensions were determined from the initial diffraction patterns.
- Structure Solution and Refinement: The structure was solved using direct methods. The
 positions of the non-hydrogen atoms were located from the initial electron density map. The
 structure was then refined by full-matrix least-squares methods. Hydrogen atoms were
 typically placed in calculated positions and included in the refinement with fixed isotropic
 thermal parameters. The final refined structure provided the precise three-dimensional
 arrangement of the atoms, confirming the bicyclic core structure and the relative
 stereochemistry of the substituents.



Chemical Degradation for Determination of C-5 Absolute Configuration

The absolute configuration at C-5 was established by oxidative degradation of a derivative of **(+)-Thienamycin** to a product of known absolute stereochemistry.

Methodology:

- Derivative Preparation: A derivative of thienamycin, the enelactam 9 (as denoted in the 1978
 J. Am. Chem. Soc. paper), was prepared.
- Ozonolysis: A solution of the enelactam derivative in methylene chloride was cooled to -78
 °C, and a stream of ozone was passed through the solution until a blue color persisted, indicating complete reaction.
- Oxidative Workup: The reaction mixture was purged with nitrogen to remove excess ozone.
 The ozonide was then treated with hydrogen peroxide in glacial acetic acid at 25 °C to oxidize the intermediate fragments to carboxylic acids.
- Hydrolysis: The resulting product was subjected to acid hydrolysis with 6 N hydrochloric acid at 100 °C to cleave amide and ester bonds.
- Product Analysis: The residue from the hydrolysis was analyzed by NMR, TLC, and amino acid analysis. This revealed a mixture of aspartic acid and taurine.
- Stereochemical Analysis: The optical rotation of the crude product mixture and circular dichroism (CD) measurements on the copper complex of the purified aspartic acid revealed the R configuration. Since the aspartic acid is derived from carbons 3, 4, 5, and 6 and the bridgehead nitrogen, the isolation of (R)-aspartic acid established the absolute configuration of C-5 in (+)-Thienamycin as R.

Mosher's Method for Determination of C-8 Absolute Configuration

The absolute configuration of the secondary alcohol at C-8 in the hydroxyethyl side chain was determined using the Mosher's ester method, a technique that utilizes the NMR analysis of diastereomeric esters.



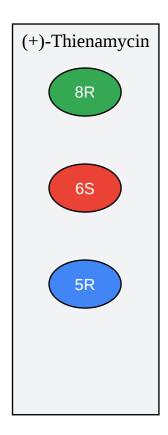
Methodology:

- Derivative Preparation: A protected derivative of thienamycin, Nbenzyloxycarbonylthienamycin benzyl ester, was prepared.
- Esterification with Mosher's Acid Chlorides: Two separate reactions were carried out. In one, the thienamycin derivative was acylated with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). In the other, it was acylated with (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride. This resulted in the formation of two diastereomeric Mosher esters.
- ¹H NMR Analysis: The ¹H NMR spectra of the two purified diastereomeric esters were recorded.
- Chemical Shift Comparison: The chemical shifts of the protons on either side of the newly formed ester linkage were carefully assigned and compared between the two diastereomers. The differences in chemical shifts ($\Delta \delta = \delta S \delta R$) were calculated for protons on both sides of the chiral center.
- Configuration Assignment: Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the carbinol center allows for the unambiguous assignment of the absolute configuration. For (+)-Thienamycin, this analysis confirmed the R configuration at C-8.

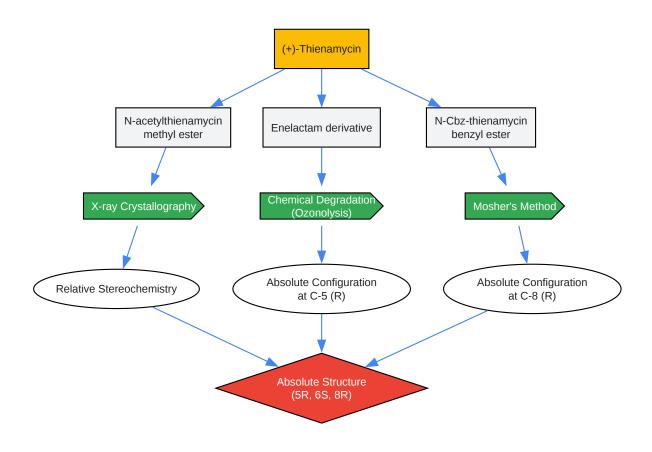
Mandatory Visualizations

The following diagrams illustrate the key structural features and the logical workflow for determining the absolute configuration of **(+)-Thienamycin**.









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